molecular formula C29H21Cl2N3O2 B299924 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

カタログ番号: B299924
分子量: 514.4 g/mol
InChIキー: DLFHSSOBDXNKJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione inhibits BTK by binding to the enzyme's active site, thereby preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis of malignant B-cells and inhibit tumor growth in xenograft models of CLL, MCL, and DLBCL. This compound has also been shown to inhibit the production of cytokines, such as interleukin-6 (IL-6), which are involved in the growth and survival of malignant B-cells.

実験室実験の利点と制限

The main advantage of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies. However, like most small molecule inhibitors, this compound has some limitations, including the potential for off-target effects and the development of resistance.
List of

将来の方向性

1. Combination therapy: 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione is currently being evaluated in combination with other agents, such as the anti-CD20 antibody rituximab, for the treatment of B-cell malignancies. Further studies are needed to determine the optimal combination regimens and dosing schedules.
2. Biomarker identification: Biomarkers that predict response to BTK inhibition are needed to identify patients who are most likely to benefit from this compound therapy.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Safety and tolerability: The safety and tolerability of this compound in humans need to be further evaluated in clinical trials.
5. Other indications: BTK is also involved in the pathogenesis of other diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the potential of this compound and other BTK inhibitors for the treatment of these diseases.

合成法

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product. The process involves several purification steps to obtain the final product in high purity.

科学的研究の応用

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

特性

分子式

C29H21Cl2N3O2

分子量

514.4 g/mol

IUPAC名

1//'-[(2,6-dichlorophenyl)methyl]-3-(3-methylphenyl)spiro[1H-quinazoline-2,3//'-indole]-2//',4-dione

InChI

InChI=1S/C29H21Cl2N3O2/c1-18-8-6-9-19(16-18)34-27(35)20-10-2-4-14-25(20)32-29(34)22-11-3-5-15-26(22)33(28(29)36)17-21-23(30)12-7-13-24(21)31/h2-16,32H,17H2,1H3

InChIキー

DLFHSSOBDXNKJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

正規SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。